Product packaging for 2-[3-(Boc-amino)propoxy]benzonitrile(Cat. No.:CAS No. 2006277-77-4)

2-[3-(Boc-amino)propoxy]benzonitrile

Cat. No.: B3367891
CAS No.: 2006277-77-4
M. Wt: 276.33 g/mol
InChI Key: NLSCJICFEBTPOT-UHFFFAOYSA-N
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Description

2-[3-(Boc-amino)propoxy]benzonitrile is a chemical building block of significant value in synthetic organic and medicinal chemistry. This compound features a benzonitrile core, a versatile scaffold prevalent in pharmaceutical agents and material science , which is further functionalized with a propoxy linker bearing a Boc-protected (tert-butoxycarbonyl) amine. The Boc group is one of the most widely used protective groups in organic synthesis . Its key advantage is stability under basic conditions and toward nucleophiles, allowing for orthogonal protection strategies when other functional groups, such as the nitrile or ether, need to be modified . The Boc group is readily removed under mild acidic conditions to generate the primary amine, which can then be further functionalized or incorporated into more complex molecular architectures . This makes this compound an excellent intermediate for constructing targeted molecules, particularly in the synthesis of potential active pharmaceutical ingredients (APIs) where aromatic amines and ether linkages are common. Its primary research applications include serving as a key synthetic precursor, facilitating the synthesis of complex molecules through peptide coupling or other reactions, and use in the discovery and development of new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20N2O3 B3367891 2-[3-(Boc-amino)propoxy]benzonitrile CAS No. 2006277-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[3-(2-cyanophenoxy)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(18)17-9-6-10-19-13-8-5-4-7-12(13)11-16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSCJICFEBTPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Boc Amino Propoxy Benzonitrile and Analogous Structures

Retrosynthetic Analysis and Key Disconnections for the Target Compound

A retrosynthetic analysis of 2-[3-(Boc-amino)propoxy]benzonitrile reveals two primary disconnection points, suggesting logical pathways for its synthesis. The first key disconnection is at the ether linkage, separating the molecule into a benzonitrile-containing phenol (B47542) and a 3-(Boc-amino)propyl side chain. This suggests a Williamson ether synthesis approach, where 2-cyanophenol and a suitable 3-(Boc-amino)propyl halide or sulfonate are key intermediates.

The second major disconnection involves the Boc protecting group on the primary amine. This indicates that the final step could be the protection of a precursor molecule, 2-(3-aminopropoxy)benzonitrile. Alternatively, the Boc-protected side chain can be introduced in its entirety.

A further disconnection can be considered at the cyano group on the benzene (B151609) ring. This suggests that the benzonitrile (B105546) functionality could be introduced from a corresponding aryl amine via a Sandmeyer reaction or from an aryl halide through cyanation. researchgate.net

Alkylation Strategies for the Formation of the Propoxy Ether Linkage

The formation of the propoxy ether linkage is a critical step in the synthesis of the target compound. O-alkylation of a phenolic precursor is the most common and direct method.

Utilization of 3-(Boc-amino)propyl Bromide as an Alkylating Reagent

A primary strategy for constructing the ether linkage involves the use of 3-(Boc-amino)propyl bromide as the alkylating agent. This reagent provides the entire three-carbon chain with the amine already protected. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the phenoxide ion, generated by treating a phenol with a base, attacks the electrophilic carbon of the alkyl bromide, displacing the bromide ion.

O-Alkylation Reactions on Benzonitrile-Containing Phenols

The O-alkylation is frequently performed on a pre-existing benzonitrile-containing phenol, such as 2-cyanophenol. The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3), to form the corresponding phenoxide. This nucleophilic phenoxide then reacts with an appropriate alkylating agent. While Lewis or Brønsted acids can also catalyze the alkylation of phenols, the reaction with an alkyl halide under basic conditions is a widely employed method. rsc.org Copper-catalyzed O-alkylation of phenols with alkylborane reagents has also been reported as a viable method. organic-chemistry.org The selective alkylation of the hydroxyl group in aminophenols can be achieved by first protecting the amino group, for instance, through reaction with benzaldehyde (B42025), followed by alkylation and subsequent deprotection. researchgate.net

Table 1: Examples of O-Alkylation Reactions on Phenols

Phenolic SubstrateAlkylating AgentBase/CatalystSolventProductYield (%)
2-Cyanophenol3-(Boc-amino)propyl bromideK2CO3DMFThis compoundNot specified
4-AminophenolBenzyl bromideK2CO3Acetone4-(Benzyloxy)anilineGood to Excellent
PhenolAlkylborane reagentCu(OAc)2Not specifiedAlkyl aryl etherGood to Excellent organic-chemistry.org

This table is illustrative and based on general synthetic principles. Specific yields for the synthesis of this compound were not found in the provided search results.

Introduction and Functionalization of the Benzonitrile Moiety

One of the most classic methods is the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) derivative with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt. researchgate.net This method allows for the conversion of an amino group to a cyano group.

Another common laboratory-scale synthesis is the Rosenmund–von Braun reaction, where an aryl halide is heated with cuprous cyanide. atamanchemicals.com This reaction is particularly useful for aryl bromides and iodides.

Industrially, the ammoxidation of toluene (B28343), involving the reaction of toluene with ammonia (B1221849) and oxygen at high temperatures, is a major route to benzonitrile. atamanchemicals.com Other methods include the dehydration of benzamide, which can be achieved using various dehydrating agents. atamanchemicals.comyoutube.com More recent developments include the synthesis of benzonitriles from phenylacetic acid derivatives using a copper reagent and acetonitrile (B52724) in an oxygen atmosphere. google.com

Boc-Protection and Deprotection Techniques for Primary Amine Functionality

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.orgfishersci.co.uk

The protection of a primary amine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. fishersci.co.ukyoutube.com The base serves to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine, diisopropylethylamine, or sodium bicarbonate. youtube.com The reaction is often carried out in solvents like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even water. fishersci.co.uk

Deprotection of the Boc group is readily accomplished by treatment with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. fishersci.co.uk The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide.

Chemoselective N-tert-Butyloxycarbonylation Procedures

In molecules containing multiple nucleophilic functional groups, such as hydroxyl and amino groups, the chemoselective protection of the amine is crucial. N-tert-butyloxycarbonylation can be achieved with high chemoselectivity. researchgate.net For instance, various catalytic systems have been developed to selectively protect amines in the presence of alcohols and phenols. researchgate.net Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been shown to proceed chemoselectively, avoiding side reactions. organic-chemistry.org This selectivity is often attributed to the greater nucleophilicity of the amine compared to the hydroxyl group under the reaction conditions.

Table 2: Reagents and Conditions for Boc-Protection of Amines

Amine SubstrateReagentCatalyst/BaseSolventKey Features
Primary/Secondary AminesDi-tert-butyl dicarbonate (Boc2O)Triethylamine, NaOHTHF, WaterGeneral and widely used method. fishersci.co.uk
Amino AlcoholsDi-tert-butyl dicarbonate (Boc2O)Nanocerium oxideSolvent-freeGreen, efficient, and chemoselective for the N-protection. researchgate.net
Aromatic/Aliphatic AminesDi-tert-butyl dicarbonate (Boc2O)IodineSolvent-freeCatalytic, occurs at ambient temperature. organic-chemistry.org
AminesDi-tert-butyl dicarbonate (Boc2O)NoneWaterCatalyst-free, chemoselective. organic-chemistry.org

Acid-Labile Deprotection Protocols

The tert-butoxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under a variety of conditions and its susceptibility to cleavage under acidic conditions. organic-chemistry.org The removal of the Boc group from this compound to yield the corresponding primary amine, 2-(3-aminopropoxy)benzonitrile, is a critical step in the synthesis of more complex derivatives. This deprotection is typically achieved using strong acids, which facilitate the cleavage of the carbamate (B1207046) C-O bond.

The mechanism involves protonation of the carbonyl oxygen or the nitrogen of the Boc group, followed by the elimination of a stable tert-butyl cation, which subsequently forms isobutylene and a proton. organic-chemistry.org A variety of acidic reagents and solvent systems can be employed for this transformation. The choice of reagent often depends on the presence of other acid-sensitive functional groups within the molecule. nih.gov For instance, while strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are highly effective, they may not be suitable for substrates containing other acid-labile groups. nih.govgoogle.com In such cases, milder Lewis acids or acids in specific solvent systems can offer greater selectivity. nih.govgoogle.com The use of scavengers, such as triethylsilane or anisole, is sometimes necessary to trap the liberated tert-butyl cation and prevent potential side reactions, like the alkylation of nucleophilic residues. organic-chemistry.org

A summary of common acidic conditions for Boc deprotection is presented below.

Table 1: Reagents for Acid-Labile Boc Deprotection

Reagent/System Solvent(s) Typical Conditions Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 10-50% TFA, Room Temp google.com
Hydrochloric Acid (HCl) Dioxane, Methanol, or Ethyl Acetate 1-4 M HCl, Room Temp organic-chemistry.org
Zinc Bromide (ZnBr₂) Dichloromethane (DCM) Room Temp nih.gov
Phosphoric Acid (H₃PO₄) Aqueous Room Temp organic-chemistry.org
Perchloric Acid on Silica Gel (HClO₄–SiO₂) Solvent-free Room Temp organic-chemistry.org

HFIP = 1,1,1,3,3,3-hexafluoroisopropanol

Synthesis of Structurally Related Benzonitrile-Propoxy-Amine Scaffolds

The synthesis of analogs of this compound allows for the exploration of structure-activity relationships. This involves modifying the three key components of the molecule: the benzonitrile core, the propoxy chain, and the terminal amine group.

The benzonitrile moiety can be synthesized and functionalized through several established methods, allowing for a wide range of substituents on the aromatic ring. google.comresearchgate.netyoutube.comrsc.org The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

One of the most common methods is the Sandmeyer reaction , where an aniline derivative is converted to a diazonium salt, which is then treated with a cyanide salt, typically copper(I) cyanide, to install the nitrile group. youtube.com This method is highly versatile as a wide array of substituted anilines are commercially available or readily synthesized via nitration and subsequent reduction of the corresponding arene. youtube.com

Another approach involves the conversion of a benzoic acid or its derivative. For example, 2,4-dihydroxybenzonitrile (B1587391) can be synthesized from 2,4-dihydroxybenzoic acid. google.com The transformation of carboxylic acids to nitriles can be achieved via the corresponding primary amide, which is then dehydrated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Furthermore, benzonitriles can be prepared directly from benzaldehydes. A green synthetic approach involves the reaction of a benzaldehyde with hydroxylamine (B1172632) in the presence of a recyclable ionic liquid, which acts as both a catalyst and solvent, to form the corresponding benzonitrile in high yield. rsc.org

Table 2: Selected Synthetic Routes to Substituted Benzonitriles

Starting Material Key Reagents Reaction Type Reference
Substituted Aniline NaNO₂, HCl; then CuCN Sandmeyer Reaction youtube.com
Substituted Benzoic Acid SOCl₂, NH₄OH; then POCl₃ Amide Formation & Dehydration google.com
Substituted Benzaldehyde Hydroxylamine Hydrochloride Condensation/Dehydration rsc.org

The propoxy linker can be modified to introduce additional functional groups or to alter its length and rigidity. The most common method for attaching the propoxy chain to the benzonitrile core is the Williamson ether synthesis . This involves the reaction of a substituted cyanophenol with a suitable three-carbon electrophile, such as a 1,3-dihalopropane or a propyl tosylate, in the presence of a base like potassium carbonate.

To introduce diversity into the propoxy chain, substituted three-carbon synthons can be utilized. A key strategy involves the use of epoxides, such as epichlorohydrin (B41342) or glycidol (B123203) derivatives. prepchem.comnih.gov The reaction of a phenol with epichlorohydrin, for example, results in a propoxy chain bearing a reactive epoxide ring, which can be subsequently opened by various nucleophiles to introduce a wide range of functional groups at the C2 position, such as hydroxyl or amino groups. wikipedia.org Alternatively, a pre-functionalized three-carbon chain can be employed. For instance, reacting a cyanophenol with a molecule like (2S)-1-(4-cyanophenoxy)-3-methanesulfonyloxypropane-2-ol introduces a hydroxyl group onto the propoxy backbone. prepchem.com This approach allows for precise control over the stereochemistry and functionality of the linker. orgsyn.orgyoutube.com

Table 3: Strategies for Propoxy Chain Construction and Modification

Phenolic Core 3-Carbon Synthon Key Reagents Resulting Modification Reference
2-Cyanophenol 1-Bromo-3-chloropropane K₂CO₃, Acetone Unsubstituted propoxy chain N/A
2-Cyanophenol Epichlorohydrin K₂CO₃, DMF Propoxy chain with a terminal epoxide for further reaction wikipedia.org
4-Cyanophenol (2S)-3-Methanesulfonyloxypropane-1,2-diol K₂CO₃, Acetonitrile Propoxy chain with a hydroxyl group at C2 prepchem.com

The primary amine resulting from Boc deprotection serves as a versatile handle for further derivatization to generate secondary, tertiary, and other amine analogs.

Reductive amination is a powerful method for producing secondary and tertiary amines. The primary amine is reacted with an aldehyde or a ketone in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB). This one-pot procedure forms an intermediate imine (or enamine) which is immediately reduced to the corresponding alkylated amine.

Direct N-alkylation with alkyl halides is another common strategy. The primary amine can be reacted with one or two equivalents of an alkyl halide to yield the secondary or tertiary amine, respectively. This reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

An alternative synthetic design involves introducing the desired amine functionality before the ether linkage is formed. For example, a substituted cyanophenol can be reacted with a propyl chain that is already terminated with the desired secondary or tertiary amine. A published synthesis of a related structure utilized ethyl(3-propylthio)propylamine in a substitution reaction with a mesylated cyanophenoxy-propanol derivative to directly form a tertiary amine. prepchem.com

Derivatization can also involve acylation with acid chlorides or anhydrides to form amides, or reaction with sulfonyl chlorides to produce sulfonamides. nih.gov While often used for analytical purposes, these reactions are synthetically robust for creating stable derivatives. rsc.orgnih.govresearchgate.net

Table 4: Common Strategies for Terminal Amine Derivatization

Starting Amine Reagent(s) Reducing Agent (if applicable) Product Type
Primary Amine Aldehyde or Ketone NaBH(OAc)₃, NaBH₃CN Secondary or Tertiary Amine
Primary Amine Alkyl Halide (1 or 2 eq.) Base (e.g., K₂CO₃, Et₃N) Secondary or Tertiary Amine
Primary Amine Acid Chloride or Anhydride Base (e.g., Pyridine) Amide

Chemical Reactivity and Transformations of 2 3 Boc Amino Propoxy Benzonitrile

Reactions Involving the Benzonitrile (B105546) Group

The benzonitrile group, an aromatic nitrile, is characterized by a carbon-nitrogen triple bond. This functionality is susceptible to a range of chemical transformations, primarily involving the reduction of the triple bond or nucleophilic attack at the electrophilic nitrile carbon.

Reductions to Benzylamines or Other Nitrogen-Containing Functions

The reduction of the nitrile group is a fundamental transformation that can yield primary amines. This conversion is typically achieved through catalytic hydrogenation or with chemical hydrides. For a substrate like 2-[3-(Boc-amino)propoxy]benzonitrile, the choice of reducing agent is critical to ensure chemoselectivity, preserving the acid-labile Boc-protecting group.

Commonly employed methods for nitrile reduction that are compatible with Boc-protection include:

Catalytic Hydrogenation: Using catalysts such as Raney Nickel (Ra-Ni) or Palladium on carbon (Pd/C) under a hydrogen atmosphere. The conditions must be carefully controlled to avoid cleavage of the Boc group.

Chemical Hydrides: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are effective for nitrile reduction. However, LiAlH₄ can also reduce other carbonyl functionalities and may require careful handling.

A related transformation involves the partial reduction of the nitrile to an imine, which can then be hydrolyzed to an aldehyde. This provides an alternative synthetic route to introduce a carbonyl group.

Nucleophilic Additions to the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic and can be attacked by various nucleophiles. youtube.com This reaction is a powerful tool for carbon-carbon bond formation. Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are commonly used for this purpose. The initial addition reaction forms an imine anion, which upon acidic workup, hydrolyzes to a ketone.

The general mechanism involves the nucleophile attacking the nitrile carbon, pushing the pi electrons onto the nitrogen. youtube.com For the reaction to proceed to a ketone, a subsequent hydrolysis step is necessary. The choice of nucleophile and reaction conditions can be tailored to achieve the desired product. nih.govnih.gov

Cycloaddition Reactions of Aromatic Nitriles

Aromatic nitriles can participate in cycloaddition reactions, serving as dipolarophiles or dienophiles to construct heterocyclic rings. beilstein-journals.org A particularly relevant class of reactions is the [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. mdpi.combibliotekanauki.pl

In these reactions, the nitrile group reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a five-membered heterocycle. For example, the reaction of a benzonitrile with a nitrile oxide can yield a 1,2,4-oxadiazole ring system. bibliotekanauki.pl These reactions are valuable for the synthesis of complex heterocyclic scaffolds found in many biologically active molecules. mdpi.com The regioselectivity of the cycloaddition is an important consideration and is influenced by the electronic properties of both the nitrile and the dipole. bibliotekanauki.plsci-hub.se

Reaction TypeDescriptionPotential Product
ReductionConversion of the nitrile group to a primary amine.2-(3-aminopropoxy)benzylamine
Nucleophilic AdditionAddition of a nucleophile to the nitrile carbon, followed by hydrolysis. youtube.comnih.govnih.govKetone derivative
[3+2] CycloadditionReaction with a 1,3-dipole to form a five-membered heterocycle. mdpi.combibliotekanauki.plsci-hub.seSubstituted oxadiazole or triazole

Transformations of the Boc-Protected Amine Functionality

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under specific, often acidic, conditions. nih.govorganic-chemistry.org

Selective Cleavage of the Boc Group under Various Conditions

The removal of the Boc group, or deprotection, is a key step to unmask the primary amine for further functionalization. This is typically accomplished under acidic conditions, which cleave the tert-butyl carbamate (B1207046). researchgate.net

A variety of reagents can be employed for Boc deprotection, allowing for selection based on the sensitivity of other functional groups in the molecule.

Strong Acids: Trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), is a standard method for Boc cleavage. nih.gov

Gaseous HCl: Hydrogen chloride gas dissolved in an organic solvent, such as dioxane or ethyl acetate, provides another effective method.

Lewis Acids: Certain Lewis acids, like cerium(III) chloride, can be used for selective deprotection under specific conditions. organic-chemistry.org

Mild Conditions: For substrates sensitive to strong acids, milder methods have been developed. For example, using oxalyl chloride in methanol has been reported as a mild deprotection strategy. nih.govuky.edu

The choice of deprotection agent is crucial for preserving the integrity of the rest of the molecule. For this compound, the nitrile and ether linkages are generally stable to the acidic conditions used for Boc removal.

Deprotection ReagentConditionsKey Features
Trifluoroacetic Acid (TFA)Typically used with a solvent like Dichloromethane (DCM). nih.govCommon and effective, but harsh.
HCl in DioxaneAnhydrous conditions. Provides the hydrochloride salt of the amine.
Cerium(III) Chloride/NaIUsed in refluxing acetonitrile (B52724). organic-chemistry.orgOffers selectivity in certain contexts. organic-chemistry.org
Oxalyl Chloride in MethanolRoom temperature. nih.govuky.eduA milder alternative to strong acids. nih.govuky.edu

Post-Deprotection Functional Group Interconversions

Once the Boc group is removed to yield 2-(3-aminopropoxy)benzonitrile, the resulting primary amine is a versatile nucleophile that can undergo a wide array of reactions to form new functional groups.

Amidation: The primary amine can react with carboxylic acids, acid chlorides, or acid anhydrides to form amides. nih.gov This reaction typically requires a coupling agent if a carboxylic acid is used, to activate the carboxyl group. google.com

Urea Formation: The synthesis of ureas can be achieved by reacting the amine with isocyanates. organic-chemistry.org Alternatively, reaction with a carbonyl source like phosgene or its equivalents, followed by addition of another amine, can produce unsymmetrical ureas. wikipedia.orgmadar-ju.comureaknowhow.comnih.gov

Sulfonamide Synthesis: Sulfonamides are formed through the reaction of the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.orgorgsyn.orgprinceton.educbijournal.comluxembourg-bio.com This reaction is robust and widely used in medicinal chemistry to introduce the sulfonamide moiety, which is a common feature in many pharmaceutical agents. organic-chemistry.orgprinceton.edu

These transformations allow for the elaboration of the 2-(3-aminopropoxy)benzonitrile scaffold into a diverse range of more complex molecules, highlighting its utility as a synthetic intermediate.

Stability and Reactivity of the Ether Linkage

Detailed research into the stability of the ether bond in this compound has revealed its resilience under a variety of synthetic conditions. For instance, in the synthesis of related compounds, the ether linkage has been shown to be stable to conditions required for the modification of other functional groups within the molecule.

One notable aspect of its stability is observed during the deprotection of the Boc group. The Boc (tert-butyloxycarbonyl) protecting group is typically removed under acidic conditions. Studies have demonstrated that the ether linkage in this compound remains intact during this process, highlighting its stability towards acid-catalyzed hydrolysis that could potentially cleave the ether bond. This selective deprotection is crucial for its utility as a building block in multi-step organic synthesis.

Furthermore, the ether linkage exhibits stability in the presence of various reagents commonly employed in organic synthesis. For example, it is unreactive towards mild oxidizing and reducing agents that may be used to transform other parts of the molecule. This chemical inertness allows for a high degree of functional group tolerance in synthetic routes involving this compound.

While generally stable, the ether linkage is not entirely inert. Like other aryl ethers, it can be cleaved under harsh conditions. For example, strong Lewis acids or prolonged exposure to potent nucleophiles could potentially disrupt this bond. However, such conditions are typically avoided in synthetic pathways where the integrity of the ether linkage is desired.

The stability of the ether linkage can be attributed to the sp2 hybridization of the aromatic carbon and the delocalization of the oxygen lone pairs into the benzene (B151609) ring. This strengthens the C-O bond, making it less susceptible to nucleophilic attack compared to a typical aliphatic ether. The presence of the ortho-cyano group, being an electron-withdrawing group, can further influence the electronic properties of the aromatic ring and, consequently, the reactivity of the ether linkage, although specific studies quantifying this effect on this compound are limited.

ConditionReagent/EnvironmentStability of Ether Linkage
Boc Deprotection Acidic Conditions (e.g., TFA, HCl in dioxane)Stable
Mild Oxidation Common Oxidizing AgentsStable
Mild Reduction Common Reducing AgentsStable
Strong Lewis Acids e.g., BBr₃Potential for Cleavage
Strong Nucleophiles e.g., ThiolatesPotential for Cleavage

Application As a Synthetic Intermediate in Advanced Molecular Construction

Precursor to Complex Nitrogen-Containing Heterocycles

The structural features of 2-[3-(Boc-amino)propoxy]benzonitrile make it an ideal starting material for the synthesis of several classes of nitrogen-containing heterocyclic compounds. The presence of the nitrile group and the protected amine allows for a variety of cyclization strategies to be employed.

While direct literature detailing the conversion of this compound into pyrrolidine (B122466) and piperidine (B6355638) derivatives is not extensively available, the functional groups present in the molecule suggest plausible synthetic pathways. One potential strategy involves the reductive cyclization of the nitrile group. For instance, catalytic hydrogenation of the benzonitrile (B105546) moiety could lead to a primary amine, which, after deprotection of the Boc group, could undergo intramolecular cyclization with a suitably functionalized propoxy chain to form a piperidine ring.

Alternatively, the nitrile group can be transformed into other functionalities that facilitate cyclization. For example, reduction of the nitrile to an aldehyde or a ketone, followed by reductive amination with the deprotected primary amine, could yield piperidine derivatives. Similarly, pyrrolidinone derivatives can be synthesized through cobalt-catalyzed reductive coupling of nitriles with acrylamides organic-chemistry.org. This highlights the potential for this compound to be utilized in the synthesis of these important heterocyclic systems, which are common motifs in pharmaceuticals.

Starting Material Reagents and Conditions Product Heterocyclic System

The synthesis of benzofurans from ortho-alkoxybenzonitriles is a well-established transformation. The nitrile group in this compound is positioned ortho to a propoxy group, making it a suitable precursor for the synthesis of benzofuran derivatives. Various synthetic methods can be employed, including those that proceed via o-alkoxyphenyl arylketones researchgate.net. The general strategy involves the conversion of the nitrile to a ketone, followed by cyclization to form the benzofuran ring.

For the synthesis of benzoxazole (B165842) scaffolds, the this compound would require modification to introduce a hydroxyl group ortho to the propoxy chain. However, the underlying principle of utilizing a substituted benzonitrile for the construction of fused heterocyclic systems remains relevant. The benzonitrile moiety can be a key synthon in the preparation of various heterocyclic cores.

Precursor Type Synthetic Strategy Resulting Scaffold
o-Alkoxybenzonitrile Conversion to ketone followed by cyclization Benzofuran
o-Hydroxybenzonitrile derivative Cyclization with appropriate reagents Benzoxazole

The nitrile functionality in this compound is a key reactive handle for the construction of pyrazole (B372694) and triazole rings. The synthesis of pyrazoles can be achieved through various methods, often involving the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. While not a direct precursor, the nitrile group can be transformed into a suitable functional group to facilitate pyrazole ring formation nih.govorganic-chemistry.org.

More directly, the nitrile group can participate in 1,3-dipolar cycloaddition reactions with azides to form tetrazole rings, which are structurally related to triazoles. The synthesis of 1,2,3-triazoles can be achieved through the reaction of nitriles with azides, often under basic conditions mdpi.comnih.gov. This reaction provides a direct route to triazole derivatives, incorporating the benzonitrile-derived portion of the molecule into the heterocyclic ring.

Heterocycle Synthetic Approach from Nitrile Key Reaction
Pyrazole Conversion of nitrile to a suitable precursor Cyclocondensation
Triazole Reaction with an azide (B81097) 1,3-Dipolar Cycloaddition

Contribution to Molecular Design and Scaffold Exploration in Research

The structural framework of this compound, featuring a substituted benzonitrile core, offers significant potential for the design of novel molecules and the exploration of new chemical space in medicinal chemistry.

The exploration of chemical space is a critical aspect of drug discovery, aiming to identify novel molecular architectures with desired biological activities. The this compound scaffold provides a platform for the generation of diverse analogs. The Boc-protected amine allows for the introduction of a wide variety of substituents through deprotection and subsequent derivatization. Furthermore, the benzonitrile moiety can be modified through aromatic substitution reactions, and the propoxy linker can be varied in length and composition. This modular nature enables the systematic exploration of the structure-activity relationships (SAR) of compounds derived from this scaffold. The nitrile group itself is a valuable pharmacophore found in numerous approved drugs nih.govnih.gov.

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to bind to multiple biological targets. The benzonitrile moiety, and more broadly, substituted benzene (B151609) rings, are common features in many biologically active compounds and can be considered privileged structures eurekaselect.comnih.gov. The this compound scaffold can serve as a starting point for the design of new therapeutic agents. By attaching different pharmacophoric groups to the amine, the aromatic ring, or by modifying the linker, medicinal chemists can create libraries of compounds for screening against various biological targets. The inherent drug-like properties of the benzonitrile and aminopropoxy fragments make this scaffold an attractive starting point for lead optimization programs.

Design Strategy Key Feature of this compound Potential Outcome
Analog Design Modifiable amine, aromatic ring, and linker Exploration of chemical space and SAR
Scaffold-Based Design Privileged benzonitrile and aminopropoxy motifs Generation of compound libraries for drug discovery

Role in the Synthesis of Probes for Biological Target Identification and Interaction Studies

The strategic importance of this compound lies in its utility as a precursor for molecules designed to interact with and elucidate the function of biological systems. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for the primary amine, allowing for sequential and controlled synthetic transformations. The propoxy linker provides conformational flexibility, which can be crucial for optimal binding to biological targets. Finally, the benzonitrile group can be chemically modified in numerous ways or can participate directly in interactions with a target protein.

Precursors to Ligands for G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors (GPCRs) represent a large and diverse family of transmembrane proteins that are the targets of a significant portion of modern pharmaceuticals. The development of novel ligands with high affinity and selectivity for specific GPCRs is a primary objective in drug discovery. The benzonitrile moiety, a key feature of this compound, is a structural motif found in various reported GPCR modulators.

While direct synthesis of GPCR ligands using this compound is not extensively detailed in publicly available research, its structural components suggest its potential as a precursor. For instance, the discovery of potent and selective negative allosteric modulators for the metabotropic glutamate receptor 5 (mGlu5), a Class C GPCR, has involved molecules containing a benzonitrile core. The synthetic strategies for such compounds often involve the coupling of a functionalized benzonitrile with other cyclic structures. The propoxy-linked amine of this compound provides a versatile point of attachment for building more complex ligand structures that can interact with the allosteric binding sites of GPCRs.

The general synthetic approach would involve the deprotection of the Boc group to reveal the primary amine, which can then be acylated, alkylated, or used in reductive amination reactions to append larger and more complex fragments designed to interact with the target GPCR. The nitrile group itself can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, offering further avenues for diversification and optimization of ligand-receptor interactions.

Table 1: Potential Transformations of this compound for GPCR Ligand Synthesis

Functional GroupPotential ReactionResulting FunctionalityPurpose in Ligand Design
Boc-protected AmineAcidic DeprotectionPrimary AmineNucleophilic handle for coupling reactions
BenzonitrileHydrolysisCarboxylic Acid / AmideIntroduction of hydrogen bond donors/acceptors
BenzonitrileReductionPrimary AmineIntroduction of a basic center, point of attachment

Intermediates for Enzyme Inhibitor Research

The rational design of enzyme inhibitors is another critical area of medicinal chemistry where versatile building blocks are essential. The structural elements of this compound make it an attractive starting material for the synthesis of various classes of enzyme inhibitors. The benzonitrile group can act as a warhead or a key binding element for certain enzymes.

Although specific examples of enzyme inhibitors synthesized directly from this compound are not prominently featured in the literature, its potential is evident from the known roles of its constituent functional groups. The Boc-protected amine allows for the controlled elaboration of the molecule. For example, after deprotection, the resulting amine can be coupled with specific recognition elements that target the active site of an enzyme.

The flexibility of the propoxy chain can allow the molecule to adopt a conformation that fits within a binding pocket, while the benzonitrile group can interact with the enzyme through various non-covalent interactions or, in some cases, covalent bond formation. The nitrile group is known to be a bioisostere for other functional groups and can participate in hydrogen bonding or dipole-dipole interactions.

Table 2: Potential Applications in Enzyme Inhibitor Synthesis

Enzyme ClassPotential Role of the Benzonitrile MoietySynthetic Strategy Involving the Amine
ProteasesMimicking a peptide bond, interacting with the active siteCoupling to a peptide or peptidomimetic scaffold
KinasesInteracting with the hinge region of the ATP binding siteAttachment of a kinase-targeting heterocycle
DeacetylasesInteracting with the zinc ion in the active siteElaboration into a zinc-binding group

Components in Designing Amino Acid Derivatives

The synthesis of non-natural amino acids and their derivatives is of great interest for peptide and protein engineering, as well as for the development of peptidomimetics with improved pharmacological properties. The structure of this compound provides a scaffold for the creation of unique amino acid derivatives.

The Boc-protected amine is a standard feature in amino acid chemistry, allowing for its use in peptide synthesis. The key to its application in this context is the transformation of the benzonitrile group into a carboxylic acid or a related functional group that can serve as the C-terminus of the amino acid.

A plausible synthetic route would involve the hydrolysis of the nitrile group to a carboxylic acid. The resulting molecule would be a Boc-protected amino acid with a unique side chain containing a phenoxypropyl group. This novel amino acid could then be incorporated into peptides, potentially conferring unique structural or functional properties. The aromatic ring and the ether linkage in the side chain could influence the peptide's conformation and its interactions with biological targets.

Alternatively, the amine functionality, after deprotection, could be used to modify existing amino acids, creating more complex derivatives. The flexibility of the propoxy linker would allow for the positioning of the benzonitrile group in various spatial arrangements relative to the amino acid backbone.

Table 3: Potential Amino Acid Derivatives from this compound

Transformation of BenzonitrileResulting Amino Acid StructurePotential Application
Hydrolysis to Carboxylic AcidBoc-NH-(CH₂)₃-O-Ph-COOHIncorporation into peptides to introduce a rigid, aromatic side chain.
Reduction to AmineBoc-NH-(CH₂)₃-O-Ph-CH₂NH₂A diamino acid derivative for creating specific structural motifs in peptides.
Cyclization Reactions(Hypothetical)Formation of heterocyclic amino acids with constrained conformations.

Computational and Spectroscopic Characterization in Research Endeavors

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures. For "2-[3-(Boc-amino)propoxy]benzonitrile," methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often coupled with Liquid Chromatography (LCMS), provide a comprehensive analysis of its atomic arrangement, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of "this compound," distinct signals corresponding to the different sets of protons are expected. The tert-butoxycarbonyl (Boc) group would exhibit a characteristic singlet peak around 1.4 ppm, integrating to nine protons. The protons of the propoxy chain would appear as multiplets: the central CH₂ group (C2') around 2.0-2.2 ppm, the CH₂ group adjacent to the ether oxygen (C1') as a triplet around 4.1-4.3 ppm, and the CH₂ group next to the nitrogen (C3') as a triplet around 3.2-3.4 ppm. The aromatic protons on the benzonitrile (B105546) ring would resonate in the downfield region, typically between 6.9 and 7.6 ppm, with their specific shifts and splitting patterns dictated by their positions relative to the cyano and propoxy substituents. A broad singlet for the N-H proton of the carbamate (B1207046) is also anticipated, typically around 5.0 ppm. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbons of the Boc group would show a quaternary carbon signal around 79-80 ppm and the methyl carbons around 28 ppm. rsc.org The carbons of the propoxy linker would appear at approximately 29 ppm (C2'), 38 ppm (C3'), and 67 ppm (C1'). The benzonitrile moiety would display signals for the aromatic carbons between 112 and 160 ppm, and the nitrile carbon (C≡N) would be observed further downfield, typically around 115-120 ppm. The carbamate carbonyl carbon (C=O) would have a characteristic signal in the range of 155-156 ppm. rsc.orgbldpharm.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Boc (C(CH₃)₃)1.4 (s, 9H)28.4
Boc (C (CH₃)₃)-79.5
NH-C =O-156.0
-O-CH₂- (C1')4.2 (t)67.0
-CH₂-CH₂-CH₂- (C2')2.1 (m)29.5
-CH₂-NH- (C3')3.3 (q)38.0
Ar-H6.9-7.6 (m, 4H)112-160
-C≡N-117.0
NH5.0 (br s, 1H)-

Note: Predicted values are based on typical shifts for similar functional groups and structures. rsc.orgresearchgate.netbldpharm.com s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

For "this compound," the IR spectrum would display several key absorption bands. A prominent, sharp peak is expected around 2220-2230 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration. rsc.org The presence of the Boc protecting group would be confirmed by a strong absorption band for the carbamate C=O stretch, typically appearing around 1680-1700 cm⁻¹. uni.lu The N-H stretching vibration of the carbamate would be visible as a band in the region of 3300-3400 cm⁻¹. The C-H stretching of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy and Boc groups would be observed just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage would produce a characteristic signal in the 1200-1250 cm⁻¹ region. uni.lu

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
N-H (Carbamate)Stretching3300-3400
Aromatic C-HStretching3030-3100
Aliphatic C-HStretching2850-2960
C≡N (Nitrile)Stretching2220-2230
C=O (Carbamate)Stretching1680-1700
C-O (Ether)Stretching1200-1250

Note: Frequencies are approximate and based on data for analogous compounds. rsc.orguni.luuni.lu

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LCMS) for Molecular Weight and Purity

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with liquid chromatography (LCMS), it also serves as a powerful tool for assessing purity.

The molecular formula of "this compound" is C₁₅H₂₀N₂O₃, with a calculated molecular weight of 292.33 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would likely be detected as a protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of 293.15. Adducts with sodium [M+Na]⁺ at m/z 315.13 or potassium [M+K]⁺ at m/z 331.11 might also be observed. mzcloud.orgnist.gov

Fragmentation analysis (MS/MS) would show characteristic losses. A common fragmentation pathway for Boc-protected amines is the loss of the Boc group (100 amu) or isobutylene (B52900) (56 amu). nist.gov Therefore, significant fragment ions at m/z 193.10 (corresponding to the loss of the Boc group) or m/z 237.12 (loss of isobutylene) would be expected.

LCMS analysis is used to separate the target compound from any impurities, starting materials, or byproducts from the synthesis. A pure sample would exhibit a single major peak in the chromatogram, with the corresponding mass spectrum confirming the identity of the compound at that retention time.

Computational Chemistry Applications

Computational chemistry provides valuable insights into the properties and reactivity of molecules, complementing experimental data.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to visualize the three-dimensional structure of "this compound" and to explore its possible conformations. The flexible propoxy chain allows for multiple rotational isomers (conformers). Conformational analysis helps identify the most stable, low-energy arrangements of the molecule, which can influence its physical properties and biological activity in broader research contexts. By calculating the potential energy as a function of bond rotations, researchers can understand the molecule's preferred shapes in different environments.

Quantum Chemical Calculations (e.g., Density Functional Theory for reaction mechanisms and electronic properties of related structures)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of molecules. For derivatives of benzonitrile and Boc-protected amines, DFT calculations can predict various properties. google.com

These calculations can be used to:

Optimize Molecular Geometry: Predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data if available.

Calculate Spectroscopic Properties: Simulate IR and NMR spectra to aid in the interpretation of experimental results. For instance, vibrational frequency calculations can help assign the bands observed in an IR spectrum. google.com

Determine Electronic Properties: Calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. researchgate.net These properties are crucial for understanding the molecule's reactivity, with the nitrile group and the aromatic ring being key sites for potential chemical reactions. nist.gov Studies on related systems, for example, have used DFT to explore the mechanisms of cycloaddition reactions involving the benzonitrile oxide moiety. nist.gov

Molecular Dynamics Simulations for Ligand-Biomolecule Interactions (general)

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations provide invaluable insights into the dynamic interactions between a ligand, such as this compound, and a biological macromolecule, typically a protein or a nucleic acid. These simulations can elucidate the binding modes, conformational changes, and the thermodynamic profile of ligand-biomolecule complex formation.

While specific molecular dynamics simulation studies focused exclusively on this compound are not extensively detailed in publicly available research, the principles of such investigations can be described. A typical MD simulation study for a ligand like this would involve several key steps. Initially, the three-dimensional structures of both the ligand and the target biomolecule are obtained, either from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling.

The ligand is then "docked" into the binding site of the biomolecule using computational docking programs. This provides a starting configuration for the MD simulation. The entire system, including the ligand-biomolecule complex, solvent molecules (usually water), and ions to neutralize the system, is then placed in a simulation box.

The core of the MD simulation involves solving Newton's equations of motion for every atom in the system. The forces acting on the atoms are calculated using a molecular mechanics force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By integrating these equations over small time steps (typically femtoseconds), a trajectory of the system's evolution over time is generated.

Analysis of this trajectory can reveal detailed information about the stability of the ligand in the binding pocket, the specific atomic interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding, and any conformational changes induced in the biomolecule upon ligand binding. Furthermore, advanced techniques can be used to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the biomolecule.

For a molecule like this compound, which possesses a flexible propoxy linker, a nitrile group capable of acting as a hydrogen bond acceptor, and a bulky Boc-protecting group, MD simulations would be particularly useful. They could explore the conformational landscape of the linker, the orientation of the benzonitrile moiety within a binding pocket, and the role of the Boc group in influencing binding specificity and affinity. Such studies are crucial for the rational design of more potent and selective analogs in drug development programs.

Broader Academic Impact and Future Research Directions

Advancements in Protecting Group Chemistry and Orthogonal Strategies

Protecting groups are fundamental tools in organic synthesis, enabling chemists to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The Boc group on 2-[3-(Boc-amino)propoxy]benzonitrile is a classic example of such a strategy. The tert-butyloxycarbonyl group is widely used for protecting amines due to its stability under a broad range of reaction conditions, including basic, nucleophilic, and reductive environments.

The primary contribution of a molecule like this compound lies in its application within orthogonal synthesis strategies . Orthogonality in this context refers to the ability to deprotect one functional group in the presence of others using specific and non-interfering reaction conditions. The Boc group is characteristically acid-labile, meaning it can be removed with acids like trifluoroacetic acid (TFA), while other protecting groups on the same molecule, such as a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group or a hydrogenation-labile Carboxybenzyl (Cbz) group, would remain intact.

This orthogonality allows for sequential and site-specific modifications. For instance, a synthetic chemist could utilize the benzonitrile (B105546) end of the molecule in a series of reactions, and then, at a later stage, selectively remove the Boc group to expose the primary amine for a subsequent transformation, such as amide bond formation or alkylation. This strategic control is crucial for the efficient synthesis of complex molecules, particularly in peptide and medicinal chemistry.

Protecting GroupAbbreviationCommon Cleavage ConditionsStability
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA)Stable to Base, Hydrogenation, Nucleophiles
FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine)Stable to Acid, Hydrogenation
CarboxybenzylCbz or ZCatalytic Hydrogenation (H₂, Pd/C)Stable to Mild Acid and Base

This table illustrates common amine protecting groups and their orthogonal removal conditions, highlighting the strategic utility of the Boc group present in this compound.

Development of Novel Reaction Methodologies in Organic Synthesis

The advancement of organic synthesis is driven by the discovery of novel reactions that can form complex bonds with high efficiency and selectivity. Bifunctional molecules like this compound serve as excellent substrates for the development and application of such new methodologies. The presence of two distinct reactive sites—the aromatic nitrile and the protected amine—within one molecule opens avenues for innovative synthetic pathways.

The benzonitrile moiety is a particularly versatile functional group. It can participate in a wide array of chemical transformations, including:

Hydrolysis to form a carboxylic acid.

Reduction to yield a primary amine.

Cycloaddition reactions , such as [3+2] cycloadditions with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Transition-metal-catalyzed cross-coupling reactions , where the cyano group can act as a directing group or be transformed.

Future research could leverage this compound to develop one-pot or tandem reactions where manipulations of the nitrile group are followed by in-situ deprotection and reaction of the amine. For example, a novel catalytic system could be developed to facilitate a cycloaddition at the nitrile, followed by an intramolecular cyclization involving the amine after its deprotection, leading to complex heterocyclic scaffolds in a single, efficient operation.

Functional GroupPotential TransformationResulting Structure
Nitrile (-CN)Reduction (e.g., H₂, Raney Ni)Primary Amine (-CH₂NH₂)
Nitrile (-CN)Hydrolysis (Acid or Base)Carboxylic Acid (-COOH)
Nitrile (-CN)Reaction with Sodium Azide (B81097) (NaN₃)Tetrazole Ring
Boc-Amine (-NHBoc)Deprotection (e.g., TFA)Primary Amine (-NH₂)

This table outlines the synthetic potential of the key functional groups within this compound, showcasing its utility in novel reaction development.

Contribution to the Expansion of Chemical Libraries and Diversity-Oriented Synthesis

The search for new drug candidates and materials relies heavily on the screening of large collections of molecules, known as chemical libraries. Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to efficiently generate libraries of structurally diverse and complex small molecules. The goal of DOS is not to synthesize a single target molecule, but to explore "chemical space" broadly to increase the probability of discovering novel bioactive compounds.

This compound is an exemplary building block for DOS due to its orthogonal reactivity. A DOS strategy could involve a "build/couple/pair" approach where this molecule serves as a central scaffold.

A hypothetical DOS workflow could be:

Appendage Diversity (Site 1): React the benzonitrile moiety with a diverse set of reagents (e.g., various azides to create a library of tetrazoles).

Deprotection: Remove the Boc protecting group to reveal the primary amine.

Appendage Diversity (Site 2): Couple the resulting amine with a diverse library of carboxylic acids or aldehydes (via reductive amination).

This two-dimensional diversification from a single intermediate allows for the exponential growth of the library size and complexity. The defined connectivity of the propoxy linker and the aromatic ring provides a rigid framework, while the diversification points allow for systematic variation of peripheral chemical groups, which is ideal for establishing structure-activity relationships (SAR) during hit-to-lead optimization in drug discovery.

DOS StepReaction SiteReagent ClassOutcome
1. Diversification ANitrileLibrary of AzidesDiverse Tetrazole Scaffolds
2. DeprotectionBoc-AmineTrifluoroacetic AcidUnveiled Primary Amine
3. Diversification BPrimary AmineLibrary of Carboxylic AcidsDiverse Amide Products

This table illustrates a hypothetical two-dimensional DOS strategy utilizing this compound to rapidly generate a library of structurally diverse compounds.

Future Prospects for the Development of Advanced Chemical Tools and Intermediates

The future of chemical synthesis lies in the creation of increasingly sophisticated tools and intermediates that streamline the construction of complex molecules. Intermediates like this compound represent a class of "advanced building blocks" that come pre-packaged with strategic functionalities, saving synthetic steps and enabling more efficient access to target structures.

Future prospects for this compound and its analogs are significant:

Development of Linkers for PROTACs and ADCs: The structure contains a linker element and two distinct functional handles, making it a potential starting point for the synthesis of more complex linkers used in technologies like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Synthesis of Novel Heterocycles: The ortho-relationship of the propoxy chain and the nitrile group could be exploited for the development of novel intramolecular cyclization reactions to generate unique fused-ring systems of pharmaceutical interest.

Materials Science Applications: The benzonitrile group can be incorporated into polymers or materials where its electronic properties or ability to coordinate with metals could be beneficial. The amine functionality provides a handle for grafting these molecules onto surfaces or into larger macromolecular structures.

As synthetic methodologies become more advanced, the demand for well-designed, multifunctional intermediates will continue to grow. This compound is a prime example of such an intermediate, offering a combination of stability, orthogonal reactivity, and structural versatility that ensures its continued relevance in the future of chemical research and development.

Q & A

Q. How are degradation pathways analyzed under oxidative/reductive conditions?

  • Methodology : Forced degradation studies using H₂O₂ (oxidation) or LiAlH₄ (reduction) identify breakdown products. LC-MS/MS tracks intermediates, while kinetic studies determine activation energy (Arrhenius plots). Stability-indicating HPLC methods validate robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.